

Preclinical Profile of PF-03814735: An In-Depth Technical Guide

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Compound of Interest		
Compound Name:	PF-03814735	
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Abstract

PF-03814735 is a potent, orally bioavailable, and reversible ATP-competitive inhibitor of Aurora A and Aurora B kinases, serine/threonine kinases that are crucial for the regulation of mitosis. [1][2] Overexpression of Aurora kinases has been implicated in various human cancers, making them attractive targets for anticancer therapy. Preclinical studies have demonstrated that PF-03814735 effectively inhibits Aurora kinase activity, leading to impaired cell division, induction of polyploidy, and inhibition of tumor growth in a range of in vitro and in vivo models. This technical guide provides a comprehensive overview of the preclinical data for PF-03814735, including its in vitro activity, cellular effects, and in vivo efficacy, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

In Vitro Kinase Inhibitory Activity

PF-03814735 demonstrates potent inhibitory activity against both Aurora A and Aurora B kinases. In enzymatic assays, it exhibited low nanomolar IC50 values, indicating strong and specific binding to the kinase active site. The inhibition was determined to be ATP-competitive. [3]

Table 1: In Vitro Inhibitory Activity of PF-03814735 against Aurora and Other Kinases



Kinase	IC50 (nM)	Percent Inhibition @ 100 nM
Aurora A	0.8	>90%
Aurora B	0.5	>90%
Flt1	Not Reported	>90%
FAK	Not Reported	>90%
TrkA	Not Reported	>90%
Met	Not Reported	>90%
FGFR1	Not Reported	>90%
Abl	Not Reported	50%

Data compiled from multiple sources.[3]

Cellular Activity and Mechanism of Action

In cellular assays, **PF-03814735** effectively inhibits the proliferation of a diverse panel of human cancer cell lines. The primary mechanism of action is the inhibition of Aurora kinase function, which leads to defects in mitosis, specifically a blockade of cytokinesis, resulting in the formation of large, polyploid cells.[1][2] This is accompanied by a reduction in the phosphorylation of histone H3, a key substrate of Aurora B.[1]

Table 2: Anti-proliferative Activity of PF-03814735 in Human Cancer Cell Lines

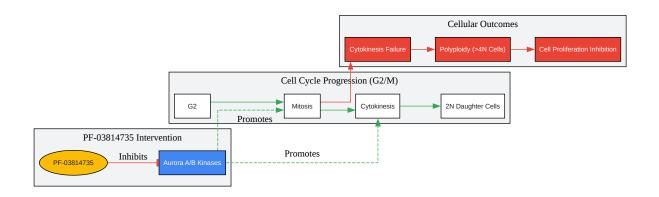


Cell Line	Cancer Type	IC50 (nM)
HCT-116	Colorectal Carcinoma	42 - 150
HL-60	Promyelocytic Leukemia	42 - 150
A549	Non-Small Cell Lung Cancer	42 - 150
H125	Non-Small Cell Lung Cancer	42 - 150
KTC2	Thyroid Cancer	Potent

Data represents a range of reported IC50 values.[3]

Signaling Pathway

The following diagram illustrates the mechanism of action of **PF-03814735**.



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Mechanism of action of PF-03814735.

In Vivo Efficacy in Xenograft Models



Oral administration of **PF-03814735** has demonstrated significant anti-tumor activity in various human tumor xenograft models in mice. Efficacy is associated with the inhibition of histone H3 phosphorylation in tumor tissue, confirming target engagement in vivo.

Table 3: In Vivo Antitumor Efficacy of PF-03814735 in

Xenograft Models

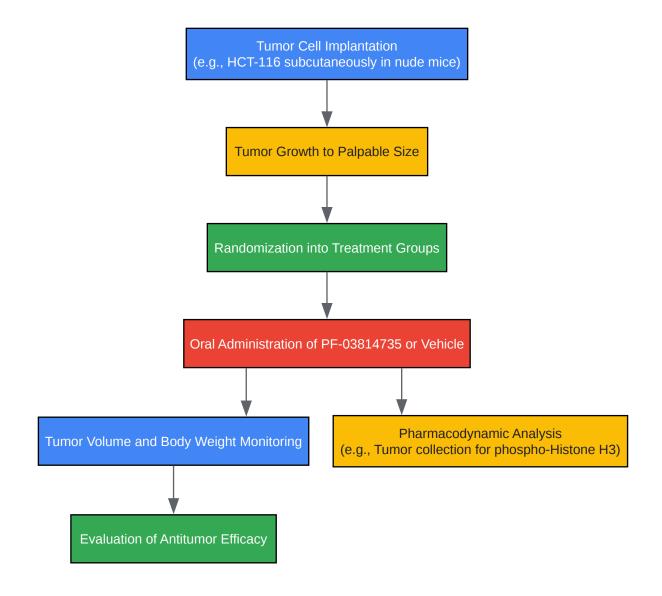
Tumor Model	Cancer Type	Dosing Schedule	Tumor Growth Inhibition (%)
HCT-116	Colorectal Carcinoma	20 mg/kg, once daily	Significant
A2780	Ovarian Carcinoma	Not specified	Significant
MDA-MB-231	Breast Carcinoma	Not specified	Significant
Colo-205	Colorectal Carcinoma	Not specified	Significant
HL-60	Promyelocytic Leukemia	Not specified	Significant
NCI-H82	Small Cell Lung Cancer	80 mg/kg, weekly vs. 15 mg/kg, daily	More effective with weekly dosing

Significant tumor growth inhibition was reported, though specific percentages were not always available in the reviewed literature.[1]

Experimental Workflow: In Vivo Xenograft Study

The following diagram outlines a typical workflow for an in vivo xenograft study with **PF-03814735**.





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Workflow for in vivo xenograft studies.

Experimental Protocols In Vitro Kinase Assays

- Aurora A Kinase Assay (Scintillation Proximity Assay):
 - Recombinant full-length His-tagged Aurora A protein was expressed in insect cells.
 - The assay was performed in a 96-well plate format.



- The reaction mixture contained recombinant Aurora A, a biotinylated peptide substrate (LRRWSLG, ×4), and [y-33P]ATP.
- The reaction was initiated by the addition of ATP and incubated for a defined period.
- Streptavidin-coated scintillation proximity assay (SPA) beads were added to capture the biotinylated peptide substrate.
- The incorporation of 33P into the peptide was measured using a scintillation counter.
- The inhibitory activity of PF-03814735 was determined by measuring the reduction in radiolabel incorporation at various compound concentrations.
- Aurora B Kinase Assay:
 - Recombinant full-length His-tagged Aurora B protein was expressed in insect cells.
 - The assay measured the phosphorylation of a substrate peptide.
 - The reaction was carried out in the presence of varying concentrations of PF-03814735 and ATP.
 - The level of peptide phosphorylation was quantified to determine the IC50 of PF-03814735.

Cellular Assays

- Cell Lines and Culture:
 - Human cancer cell lines such as HCT-116 (colorectal carcinoma), MDA-MB-231 (breast carcinoma), and HL-60 (promyelocytic leukemia) were used.
 - Cells were maintained in appropriate culture media (e.g., DMEM or RPMI) supplemented with 10% fetal bovine serum.
- Cell Proliferation Assay:
 - Cells were seeded in multi-well plates and allowed to adhere overnight.



- Cells were treated with a range of concentrations of PF-03814735 for a specified duration (e.g., 72 hours).
- Cell viability or proliferation was assessed using methods such as Coulter counting or MTS assay.
- IC50 values were calculated from the dose-response curves.
- Immunofluorescence Imaging (MDA-MB-231 cells):
 - MDA-MB-231 cells were cultured on coverslips or in imaging-compatible plates.
 - Cells were treated with PF-03814735 (e.g., 300 nM for 4 hours) or vehicle.
 - Cells were fixed, permeabilized, and blocked.
 - Incubation with primary antibodies against phospho-Aurora A (Thr288), phospho-Aurora B (Thr232), and/or phospho-histone H3 (Ser10).
 - Incubation with fluorescently labeled secondary antibodies.
 - Nuclei were counterstained with DAPI.
 - Images were acquired using a high-content imaging system.
- Cell Cycle Analysis (HCT-116 cells):
 - HCT-116 cells were treated with PF-03814735 (e.g., 300 nM for 4 or 48 hours) or vehicle.
 - Cells were harvested, washed, and fixed in ethanol.
 - Cells were treated with RNase A and stained with propidium iodide (PI).
 - DNA content was analyzed by flow cytometry to determine the percentage of cells in G1,
 S, G2/M, and >4N phases of the cell cycle.[2]

In Vivo Xenograft Studies

Animal Models:



- Female athymic nude mice were typically used.
- Human tumor cells (e.g., 3 x 10⁶ to 1 x 10⁷ HCT-116 cells) were implanted subcutaneously.
- Drug Formulation and Administration:
 - **PF-03814735** was formulated for oral gavage, for example, as a solution in cremophor EL/ethanol/0.9% saline (12.5%/12.5%/75%).
- · Efficacy Studies:
 - Tumors were allowed to reach a predetermined size (e.g., 100-200 mm³).
 - Mice were randomized into treatment and vehicle control groups.
 - PF-03814735 was administered orally according to the specified dosing schedule.
 - Tumor volumes and body weights were measured regularly.
 - Tumor growth inhibition was calculated at the end of the study.
- Pharmacodynamic Analysis:
 - At various time points after PF-03814735 administration, tumors were excised.
 - Tumor lysates were prepared and analyzed by Western blotting using an antibody specific for phospho-histone H3 (Ser10) to assess target engagement.

Conclusion

The preclinical data for **PF-03814735** strongly support its development as a potent and orally active inhibitor of Aurora kinases for cancer therapy. Its robust in vitro and in vivo activity, coupled with a well-defined mechanism of action, provides a solid foundation for its clinical evaluation. The detailed methodologies and quantitative data presented in this guide offer valuable insights for researchers and drug development professionals working in the field of oncology and kinase inhibitors. Further investigation into predictive biomarkers of response and combination strategies may help to optimize the clinical application of **PF-03814735**.



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